molecular formula C10H18O3 B2728830 Methyl 2-hexyloxirane-2-carboxylate CAS No. 92708-68-4

Methyl 2-hexyloxirane-2-carboxylate

Cat. No.: B2728830
CAS No.: 92708-68-4
M. Wt: 186.251
InChI Key: SDWMEAGXTCTSBU-UHFFFAOYSA-N
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Description

Methyl 2-hexyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hexyloxirane-2-carboxylate typically involves the reaction of hexyl bromide with glycidic acid methyl ester under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hexyloxirane-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hexyloxirane-2-carboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions are often catalyzed by acids or bases, which facilitate the ring-opening process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hexyloxirane-2-carboxylate is unique due to its specific reactivity and the types of reactions it can undergo. Its oxirane ring provides a versatile platform for various chemical transformations, making it valuable in both research and industrial applications .

Properties

IUPAC Name

methyl 2-hexyloxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-4-5-6-7-10(8-13-10)9(11)12-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWMEAGXTCTSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(CO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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